6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine
CAS No.: 944581-05-9
Cat. No.: VC17330967
Molecular Formula: C12H7BrFN3
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944581-05-9 |
|---|---|
| Molecular Formula | C12H7BrFN3 |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C12H7BrFN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
| Standard InChI Key | DCJOLGXJMBTJEY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)F |
Introduction
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. It is characterized by a bromine atom at the 6th position and a para-fluorophenyl group at the 2nd position of its core structure. This compound has a molecular formula of C12H7BrFN3 and a molecular weight of approximately 292.11 g/mol .
Synthesis Methods
The synthesis of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine typically involves multi-step reactions. Common reagents used in these processes include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. These methods allow for the creation of various derivatives with potential applications in medicinal chemistry and material science.
Biological Activity and Applications
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine exhibits significant biological activity, particularly in the fields of anti-cancer and antibacterial research. The presence of both bromine and fluorine atoms enhances its interaction with biological targets, making it a promising candidate for drug discovery. Derivatives of this compound can act as enzyme inhibitors or receptor ligands, influencing various biochemical pathways.
Structural Similarities and Differences
Several compounds share structural similarities with 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Lacks the fluorophenyl group |
| 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Lacks the bromine atom |
| 6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Contains a different fluorophenyl substitution |
| 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Contains iodine instead of fluorine |
Research Findings and Future Directions
Research on 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine focuses on its binding affinity to specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and guiding further modifications to enhance potency and selectivity. Future studies should explore its potential as a therapeutic agent and its applications in material science.
Suppliers and Availability
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine is available from various suppliers, including Alfa Chemistry and MOLBASE, with purity levels up to 96% and packaging options ranging from 10g to 100g . This availability supports ongoing research and development efforts.
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